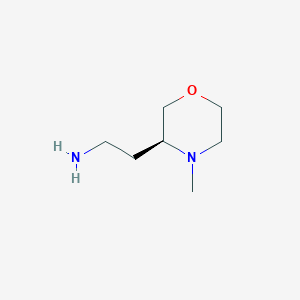
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine is a heterocyclic compound that contains both sulfur and iodine atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine typically involves the formation of the thietane ring followed by the introduction of the iodine and pyridine moieties. One common method includes the reaction of 2,2-dimethylthiirane with appropriate reagents to form the thietane ring, followed by iodination and subsequent coupling with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Ring-Opening: Acidic or basic conditions can facilitate the ring-opening reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Ring-Opening: Various linear or cyclic compounds depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfur and iodine-containing compounds on biological systems.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine is not well-documented. it is likely to interact with biological molecules through its sulfur and iodine atoms, potentially affecting various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, which is similar to the thietane ring in N-(2,2-Dimethylthietan-3-yl)-3-iodopyridin-2-amine.
Iodopyridine Derivatives: Compounds containing an iodopyridine moiety.
Uniqueness
This compound is unique due to the combination of the thietane ring and the iodopyridine moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H13IN2S |
|---|---|
Peso molecular |
320.20 g/mol |
Nombre IUPAC |
N-(2,2-dimethylthietan-3-yl)-3-iodopyridin-2-amine |
InChI |
InChI=1S/C10H13IN2S/c1-10(2)8(6-14-10)13-9-7(11)4-3-5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13) |
Clave InChI |
PIYCVZPFALFKMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC2=C(C=CC=N2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


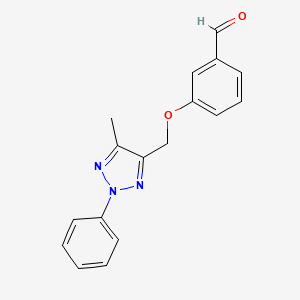
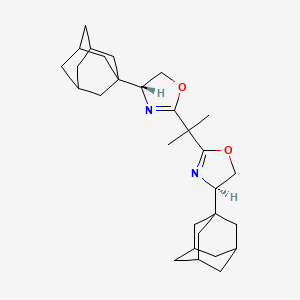

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
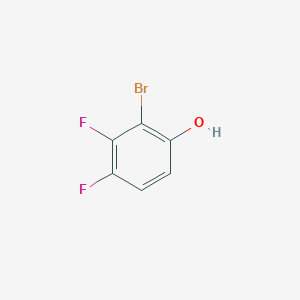
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
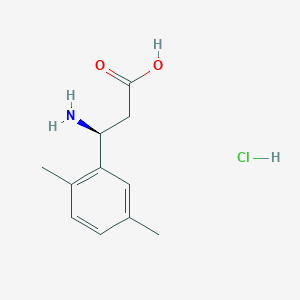
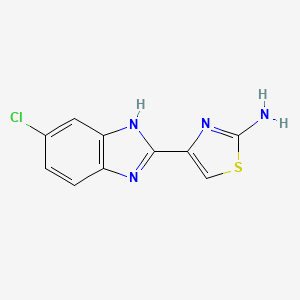
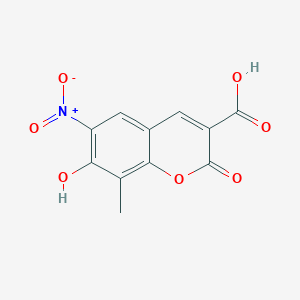
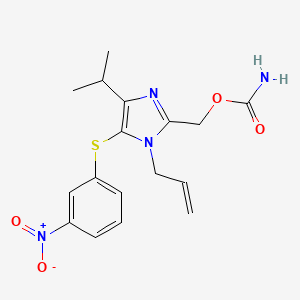
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
